Cas no 2248385-95-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248385-95-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
- EN300-6520707
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- Inchi: 1S/C18H8Cl2N2O4S/c19-12-6-5-9(7-13(12)20)15-21-14(8-27-15)18(25)26-22-16(23)10-3-1-2-4-11(10)17(22)24/h1-8H
- InChI Key: QUZXJGPACIEDPX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=NC(=CS1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)Cl
Computed Properties
- Exact Mass: 417.9581833g/mol
- Monoisotopic Mass: 417.9581833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520707-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 0.05g |
$443.0 | 2025-03-14 | |
| Enamine | EN300-6520707-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 0.1g |
$464.0 | 2025-03-14 | |
| Enamine | EN300-6520707-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 0.25g |
$485.0 | 2025-03-14 | |
| Enamine | EN300-6520707-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 0.5g |
$507.0 | 2025-03-14 | |
| Enamine | EN300-6520707-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 1.0g |
$528.0 | 2025-03-14 | |
| Enamine | EN300-6520707-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 2.5g |
$1034.0 | 2025-03-14 | |
| Enamine | EN300-6520707-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 5.0g |
$1530.0 | 2025-03-14 | |
| Enamine | EN300-6520707-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
2248385-95-5 | 95.0% | 10.0g |
$2269.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate Related Literature
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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS No: 2248385-95-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate, identified by its CAS number 2248385-95-5, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements from multiple heterocyclic systems, making it a subject of considerable interest for researchers exploring novel pharmacophores. The presence of both dioxo and thiazole moieties within the framework suggests potential interactions with biological targets that could be exploited for therapeutic applications.
Recent studies have highlighted the importance of dihydroisoindolines and their derivatives in drug discovery. The isoindoline scaffold, particularly when fused with other heterocycles, has demonstrated promise in modulating various biological pathways. In the case of this compound, the incorporation of a dihydroisoindoline core with a thiazole ring and a carboxylate functional group at the 4-position introduces unique electronic and steric properties. These features are likely to influence its binding affinity and selectivity towards target proteins.
The substituent at the 2-position, specifically the 2-(3,4-dichlorophenyl) group, adds another layer of complexity to the molecule. The dichlorophenyl moiety is known to enhance lipophilicity and can serve as an anchor for interactions with hydrophobic pockets in protein targets. This combination of structural elements positions the compound as a versatile tool for investigating mechanisms in drug design. The carboxylate group at the 4-position further extends its potential utility as a probe or lead compound in biochemical assays.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in inflammatory and immunomodulatory pathways. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds that have shown efficacy in treating conditions such as autoimmune disorders and chronic inflammation. Preliminary computational studies suggest that the compound may exhibit binding interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in inflammatory responses.
Furthermore, the unique arrangement of functional groups in this compound allows for fine-tuning of its pharmacokinetic properties. The balance between hydrophilic and hydrophobic regions can be critical for achieving optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Researchers are particularly interested in how the dioxo group influences electron distribution across the molecule, which could affect its reactivity and stability in biological environments.
In vitro studies have begun to explore the biological activity of this derivative. Initial assays indicate that it may possess inhibitory properties against certain enzymes relevant to cancer progression. The interaction between the dihydroisoindoline core and potential target proteins appears to be mediated by a combination of hydrogen bonding and hydrophobic interactions. These findings align with broader trends in oncology research, where molecules targeting multiple signaling pathways are gaining traction due to their enhanced therapeutic potential.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involving multi-step sequences must be optimized to ensure high yield and purity. Advances in catalytic methods have enabled more efficient construction of heterocyclic systems like this one. For instance, transition-metal-catalyzed cross-coupling reactions have been instrumental in forming key bonds within the molecular framework.
As research progresses, modifications to this core structure may reveal new derivatives with improved pharmacological profiles. The flexibility offered by the various functional groups allows chemists to systematically explore different analogs while maintaining key pharmacophoric elements. This iterative approach is central to modern drug discovery efforts aimed at identifying molecules with optimized efficacy and minimal side effects.
The integration of computational chemistry into early-stage drug design has accelerated the process of identifying promising candidates like this one. Molecular modeling techniques enable researchers to predict binding modes and affinities before conducting costly wet-lab experiments. Such virtual screening has become an indispensable tool for prioritizing compounds based on their predicted interaction with biological targets.
The potential applications of this compound extend beyond traditional therapeutic areas into agrochemicals and specialty chemicals where novel heterocyclic structures contribute to innovation. Its unique combination of functional groups makes it a valuable building block for synthesizing more complex molecules with tailored properties.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS No: 2248385-95-5) represents a promising candidate for further exploration in medicinal chemistry research. Its intricate structure offers opportunities for developing new treatments targeting various diseases while serving as an inspiration for designing future generations of bioactive molecules.
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